5-(5-Fluoropyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds, such as functionalized bicyclo[2.2.1]heptanes, has been reported. A sequential Diels Alder reaction/rearrangement sequence was developed for the synthesis of these compounds . Another approach to bicyclo[2.2.1]heptane-1-carboxylates involves a formal [4 + 2] cycloaddition reaction .Wissenschaftliche Forschungsanwendungen
Fluoropyrimidine Compounds in Cancer Research
Fluoropyrimidines, particularly 5-FU and capecitabine, are widely used in cancer treatment, targeting a variety of cancers including gastrointestinal, breast, and head and neck cancers. These compounds act as antimetabolites, disrupting cellular DNA and RNA synthesis, which is crucial for cancer cell proliferation.
Mechanism of Action and Activation
- Capecitabine Activation : Capecitabine, a novel oral fluoropyrimidine carbamate, is designed to be converted to 5-FU selectively in tumors through a cascade of three enzymes. This selective activation aims to maximize antitumor activity while minimizing systemic toxicity. The design of capecitabine leverages the unique tissue localization of carboxylesterase, cytidine deaminase, and thymidine phosphorylase to achieve tumor-selective drug activation and efficacy (Miwa et al., 1998).
Cardiotoxicity and Cellular Effects
- Cardiotoxicity of Fluoropyrimidines : While fluoropyrimidines are effective in cancer treatment, they can induce cardiotoxicity, a potentially life-threatening condition. The mechanisms proposed include coronary vasospasm and direct toxicity to endothelium and cardiomyocytes. Awareness and management of fluoropyrimidine-induced cardiotoxicity are crucial for the safe use of these drugs in cancer therapy (Depetris et al., 2018).
Tumor Selective Delivery and Efficacy
- Tumor Selective Delivery by Capecitabine : Studies demonstrate that capecitabine achieves high concentrations of 5-FU within tumors, significantly higher than those in plasma or normal tissue. This selective delivery is attributed to the enzymatic conversion process, predominantly occurring within tumor tissue, showcasing the therapeutic potential of capecitabine in delivering effective chemotherapy while reducing systemic exposure and toxicity (Ishikawa et al., 1998).
Biochemische Analyse
Cellular Effects
The cellular effects of 5-(5-Fluoropyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane are not fully understood due to the limited available research. Similar compounds have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Similar compounds have shown changes in their effects over time, including information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Eigenschaften
IUPAC Name |
5-(5-fluoropyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN3O/c10-6-2-11-9(12-3-6)13-4-8-1-7(13)5-14-8/h2-3,7-8H,1,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCKCOGMDQZULL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)C3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.